REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].C(Cl)(Cl)(Cl)Cl.[OH-:19].[Na+].Cl>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1.O.[Cl-].[Na+].O.CCOC(C)=O>[OH:19][C:2]([CH3:13])([CH3:1])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11][CH3:12])=[CH:9][CH:10]=1)=[O:4] |f:2.3,5.6,9.10.11|
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Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C1=CC=C(C=C1)SC)C
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Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 15° C. for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at r.t. for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with 15% EtOAc in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |